1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine
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Overview
Description
1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine is a useful research compound. Its molecular formula is C20H24ClN3O and its molecular weight is 357.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1607901 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-based Chemotherapy for Tropical Diseases
Research has explored metal complexes involving imidazole and piperidine derivatives for their potential in chemotherapy against tropical diseases. For instance, copper and gold complexes with clotrimazole (CTZ) and ketoconazole (KTZ), where CTZ includes a 1H-imidazole group, have been synthesized. These complexes exhibited significant in vitro activity against cultures of Trypanosoma cruzi, suggesting a promising avenue for the treatment of Chagas disease (Navarro et al., 2000).
Diagnostic and Therapeutic Radiopharmaceuticals
The development of mixed ligand tricarbonyl complexes, incorporating imidazole and piperidine structures for radiopharmaceutical applications, has been reported. These complexes, involving 99mTc, offer a pathway for labeling bioactive molecules, potentially enhancing diagnostic imaging techniques and targeted therapies (Mundwiler et al., 2004).
Antagonist Interaction with CB1 Cannabinoid Receptor
Studies on molecules like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into the molecular interaction with the CB1 cannabinoid receptor. These interactions are crucial for understanding the receptor's role in various physiological processes and for developing therapeutic agents targeting the CB1 receptor (Shim et al., 2002).
Development of High-affinity Ligands for Dopamine Receptors
Research on 4-heterocyclylpiperidines, including structures analogous to the compound of interest, has led to the discovery of selective ligands for the human dopamine D4 receptor. These findings are significant for developing treatments for psychiatric disorders, highlighting the therapeutic potential of these structural classes (Rowley et al., 1997).
Luminescent Metal Complexes for Material Sciences
The synthesis of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, involving imidazole structures, showcases applications in material sciences. These complexes exhibit unique luminescent properties, potentially useful for developing new optical materials and sensors (Li et al., 2012).
Future Directions
The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry and drug discovery .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclobutyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-23-14-11-22-18(23)15-7-12-24(13-8-15)19(25)20(9-2-10-20)16-3-5-17(21)6-4-16/h3-6,11,14-15H,2,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZXXXWQUFWDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CCN(CC2)C(=O)C3(CCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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